

Application Notes and Protocols for ST-899

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Compound of Interest

Compound Name:	ST-899
CAS No.:	143484-41-7
Cat. No.:	B1240033

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-899 is a novel, potent, and specific antagonist of the Platelet-Activating Factor (PAF) receptor. It has demonstrated significant efficacy in preclinical models of severe inflammation and endotoxic shock. By blocking the PAF receptor, **ST-899** disrupts a critical inflammatory cascade, leading to a reduction in the production of downstream mediators such as Tumor Necrosis Factor-alpha (TNF- α). These application notes provide detailed protocols for in vivo evaluation of **ST-899** in a murine model of endotoxin-induced shock, along with data on its effects on survival and cytokine production.

Data Presentation

Table 1: Effect of **ST-899** on Survival in LPS-Induced Endotoxic Shock

Treatment Group	Dose of ST-899 (mg/kg)	Administration Schedule*	Survival Rate (%)
Vehicle Control	-	A	0
ST-899	10	A	20
ST-899	20	A	50
ST-899	40	A	80
Vehicle Control	-	B	0
ST-899	20	B	40
ST-899	40	B	70

*Schedule A: Single intraperitoneal (i.p.) injection 60 minutes before LPS challenge. Schedule B: Intraperitoneal (i.p.) injection 60 minutes before and intravenous (i.v.) injection 10 minutes before LPS challenge.

Table 2: Effect of ST-899 on Serum Cytokine Levels in LPS-Induced Endotoxic Shock

Treatment Group	Dose of ST-899 (mg/kg)	Serum TNF- α (pg/mL)	Serum IL-6 (pg/mL)	Serum IFN- γ (pg/mL)
Naive (No LPS)	-	< 50	< 100	< 50
Vehicle Control (LPS only)	-	2500 \pm 350	3000 \pm 400	800 \pm 120
ST-899 (Schedule A)	40	1200 \pm 200	2800 \pm 350	600 \pm 100
ST-899 (Schedule B)	40	900 \pm 150	2900 \pm 380	450 \pm 80**

*p < 0.05 compared to Vehicle Control. **Tendency to decrease compared to Vehicle Control.

Experimental Protocols

Protocol 1: In Vivo Model of LPS-Induced Endotoxic Shock

This protocol describes the induction of endotoxic shock in mice using lipopolysaccharide (LPS) and the administration of the PAF receptor antagonist, **ST-899**.

Materials:

- **ST-899**
- Lipopolysaccharide (LPS) from Escherichia coli O55:B5
- Sterile, pyrogen-free saline
- C57BL/6 mice (male, 8-12 weeks old)
- Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections

Procedure:

- **Animal Acclimation:** Acclimate C57BL/6 mice to the animal facility for at least one week prior to the experiment. Provide ad libitum access to food and water.
- **Preparation of Reagents:**
 - Reconstitute **ST-899** in sterile, pyrogen-free saline to the desired stock concentrations.
 - Dissolve LPS in sterile, pyrogen-free saline to a final concentration for a dose of 40 mg/kg.
- **Administration of **ST-899**:**
 - **Schedule A (Single Dose):** Administer a single intraperitoneal (i.p.) injection of **ST-899** at the desired dose (10, 20, or 40 mg/kg) or vehicle (saline) 60 minutes prior to LPS challenge.
 - **Schedule B (Dual Dose):** Administer an intraperitoneal (i.p.) injection of **ST-899** at the desired dose (20 or 40 mg/kg) or vehicle 60 minutes prior to LPS challenge, followed by

an intravenous (i.v.) injection of **ST-899** at the same dose 10 minutes prior to LPS challenge.

- Induction of Endotoxic Shock: Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 40 mg/kg.
- Monitoring: Monitor the animals for signs of endotoxic shock (e.g., lethargy, piloerection, huddled posture) and record survival at regular intervals for up to 72 hours.
- Blood Collection (for cytokine analysis): At 1.5 hours post-LPS challenge, collect blood via cardiac puncture under terminal anesthesia.
- Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C until analysis.

Protocol 2: Measurement of Serum Cytokines

This protocol describes the quantification of TNF- α , IL-6, and IFN- γ in murine serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

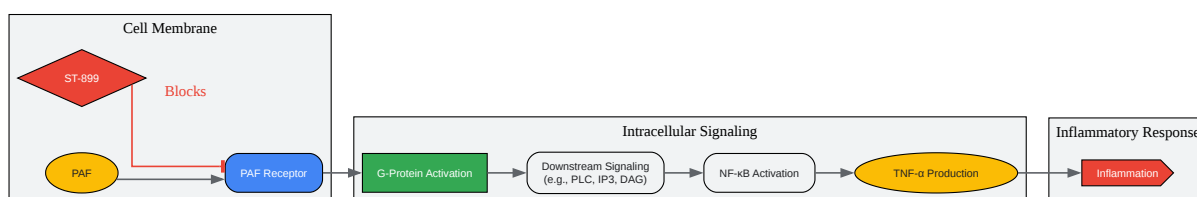
- Murine TNF- α , IL-6, and IFN- γ ELISA kits
- Serum samples from experimental animals
- Microplate reader

Procedure:

- Assay Preparation: Bring all reagents and samples to room temperature before use. Prepare wash buffers and standards as per the ELISA kit manufacturer's instructions.
- Coating: Coat the wells of a 96-well microplate with the capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

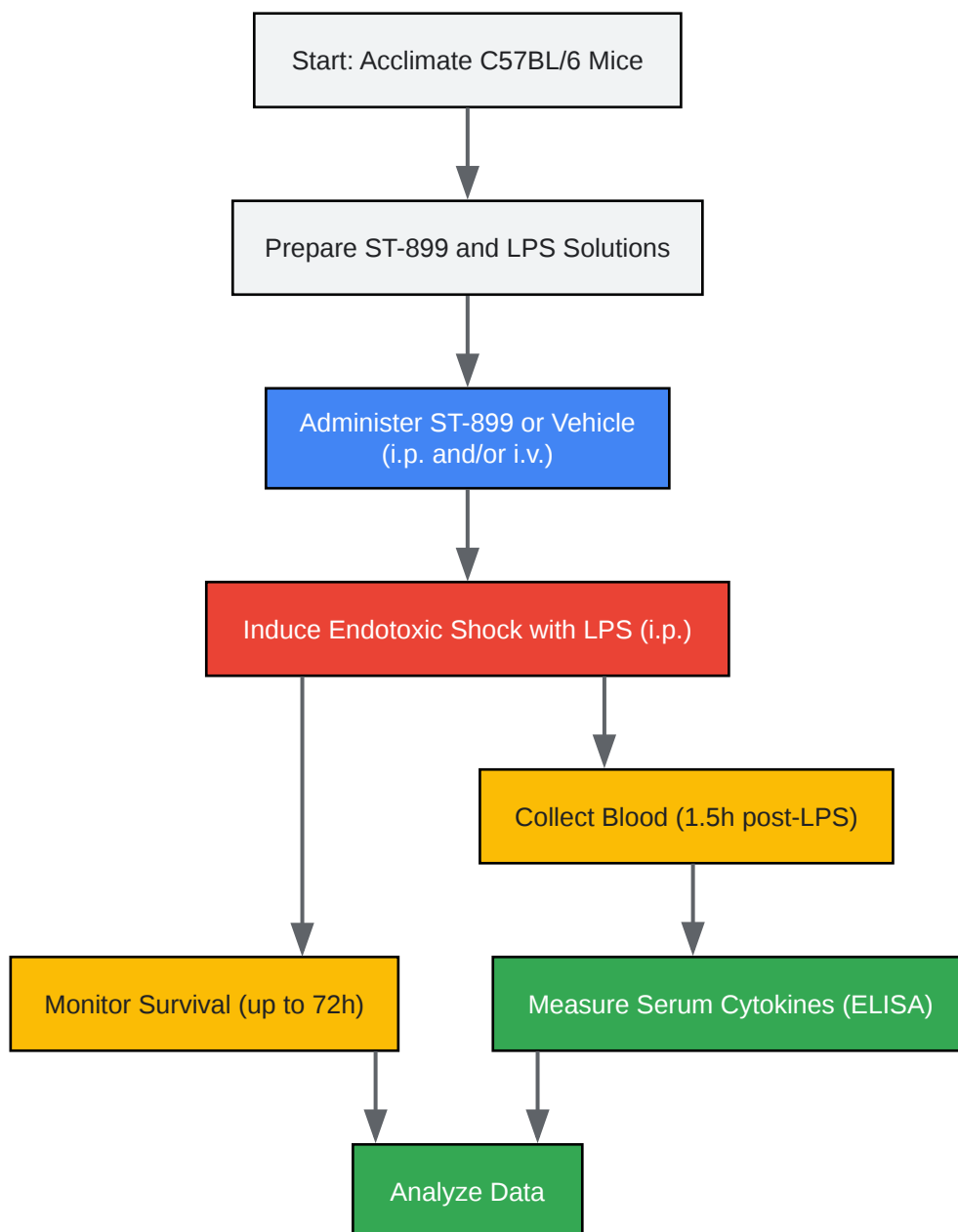
- **Blocking:** Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
- **Sample Incubation:** Wash the plate and add diluted serum samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.
- **Detection Antibody:** Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
- **Streptavidin-HRP:** Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
- **Substrate Development:** Wash the plate and add the substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
- **Stop Reaction:** Stop the reaction by adding the stop solution.
- **Data Acquisition:** Read the absorbance of each well at the appropriate wavelength using a microplate reader.
- **Data Analysis:** Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Mandatory Visualization



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Caption: **ST-899** blocks the PAF receptor, inhibiting downstream signaling and TNF- α production.



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Caption: Workflow for evaluating **ST-899** in a murine endotoxic shock model.

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